molecular formula C18H19ClN2O4S B2827225 methyl 7-((2-chlorophenyl)methylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448128-66-2

methyl 7-((2-chlorophenyl)methylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2827225
CAS No.: 1448128-66-2
M. Wt: 394.87
InChI Key: BULAUEIXYAXAOS-UHFFFAOYSA-N
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Description

Methyl 7-((2-chlorophenyl)methylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that belongs to the class of dihydroisoquinolines. This compound is characterized by the presence of a methyl ester group, a chlorophenyl group, and a sulfonamide linkage. It is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-((2-chlorophenyl)methylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the isoquinoline derivative with a sulfonyl chloride, such as 2-chlorobenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline ring, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, methyl 7-((2-chlorophenyl)methylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural similarity to bioactive molecules. It may serve as a lead compound for the development of new drugs targeting specific biological pathways, such as enzyme inhibitors or receptor antagonists.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its functional groups allow for further modification, making it a versatile building block in the production of pharmaceuticals, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of methyl 7-((2-chlorophenyl)methylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The isoquinoline core may also interact with nucleic acids or proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-((2-bromophenyl)methylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
  • Methyl 7-((2-fluorophenyl)methylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
  • **Methyl 7-((2-methylphenyl)methylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-

Properties

IUPAC Name

methyl 7-[(2-chlorophenyl)methylsulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-25-18(22)21-9-8-13-6-7-16(10-15(13)11-21)20-26(23,24)12-14-4-2-3-5-17(14)19/h2-7,10,20H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULAUEIXYAXAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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